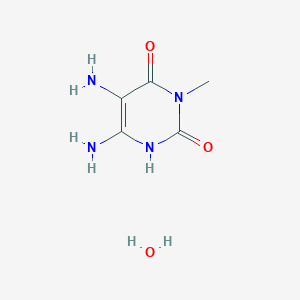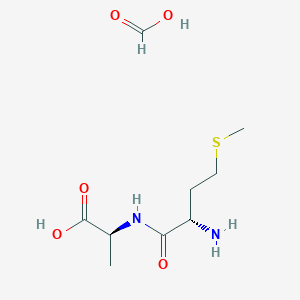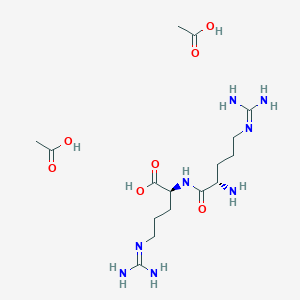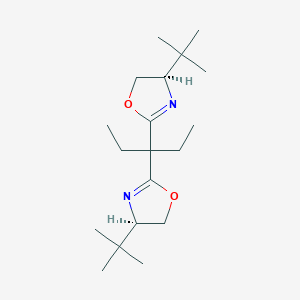
5,6-Diamino-3-methyluracil hemihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Diamino-3-methyluracil hemihydrate (DAMUH) is an important small molecule that has been gaining attention in the scientific community due to its wide range of applications. DAMUH is a crystalline compound, which contains one molecule of 5,6-diamino-3-methyluracil and two molecules of water. It is produced by the condensation of 5,6-diamino-3-methyluracil and water. DAMUH has been studied extensively in the fields of biochemistry and physiology, and has been found to have a variety of beneficial effects.
Wissenschaftliche Forschungsanwendungen
5,6-Diamino-3-methyluracil hemihydrate has been studied extensively in the fields of biochemistry and physiology, and has been found to have a variety of beneficial effects. It has been used in research to study the structure and function of proteins, as well as in the study of enzyme kinetics and DNA replication. This compound has also been used in cell culture studies, to study the effects of drugs on cells, and to study the effects of environmental pollutants on cells. Additionally, this compound has been used in the study of the effects of radiation on cells, and to study the effects of radiation on DNA.
Wirkmechanismus
The mechanism of action of 5,6-Diamino-3-methyluracil hemihydrate is not completely understood. It is believed that this compound acts as a chelator, binding to metal ions and preventing them from binding to other molecules. This binding prevents the metal ions from participating in biochemical reactions, thus inhibiting the activity of enzymes and other proteins. Additionally, this compound has been found to bind to DNA and RNA, preventing them from binding to other molecules and thus inhibiting the activity of DNA and RNA-dependent enzymes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes and other proteins, as well as to inhibit the activity of DNA and RNA-dependent enzymes. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant effects, and to protect cells from damage caused by radiation.
Vorteile Und Einschränkungen Für Laborexperimente
There are several advantages to using 5,6-Diamino-3-methyluracil hemihydrate in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively easy to synthesize. Additionally, its crystalline form makes it easy to store and handle. However, there are some limitations to using this compound in laboratory experiments. It is a relatively large molecule, which can make it difficult to transport into cells or to target specific proteins or enzymes. Additionally, it is not very soluble in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several possible future directions for the use of 5,6-Diamino-3-methyluracil hemihydrate. It has been proposed that this compound could be used as a targeted drug delivery system, as it has been shown to bind to certain proteins and enzymes. Additionally, this compound could be used to study the effects of environmental pollutants on cells, as well as to study the effects of radiation on cells. Finally, this compound could be used to study the structure and function of proteins, as well as to study enzyme kinetics and DNA replication.
Synthesemethoden
5,6-Diamino-3-methyluracil hemihydrate is synthesized by the condensation of 5,6-diamino-3-methyluracil and water. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds in two steps. In the first step, the base catalyzes the condensation of the two reactants to form a diazonium salt. In the second step, the diazonium salt is hydrolyzed to form the desired product, this compound. The reaction is usually carried out in an aqueous solution at a temperature of 60-80°C.
Eigenschaften
IUPAC Name |
5,6-diamino-3-methyl-1H-pyrimidine-2,4-dione;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.H2O/c1-9-4(10)2(6)3(7)8-5(9)11;/h6-7H2,1H3,(H,8,11);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEAFEGJYIBPQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)N)N.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














